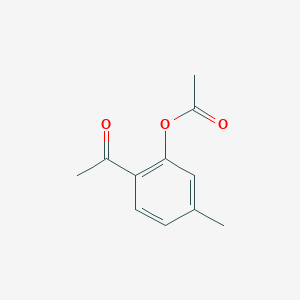
2-Acetyl-5-methylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-methylphenyl acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of an acetyl group and a methyl group attached to a phenyl ring, which is further esterified with an acetate group. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylphenyl acetate typically involves the esterification of 2-Acetyl-5-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methylphenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 2-Acetyl-5-methylbenzoic acid.
Reduction: 2-(1-Hydroxyethyl)-5-methylphenyl acetate.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Acetyl-5-methylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-methylphenyl acetate involves its interaction with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological pathways. The phenyl ring allows for interactions with aromatic receptors, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: Similar ester structure but with a different substituent on the phenyl ring.
Ethyl acetate: A simpler ester with no aromatic ring.
Benzyl acetate: Contains a benzyl group instead of an acetyl group.
Uniqueness
2-Acetyl-5-methylphenyl acetate is unique due to the presence of both an acetyl and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in biological systems and makes it valuable in various industrial applications.
Properties
CAS No. |
112920-14-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2-acetyl-5-methylphenyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-10(8(2)12)11(6-7)14-9(3)13/h4-6H,1-3H3 |
InChI Key |
BCELSZPYXXBWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















